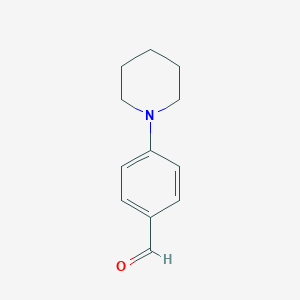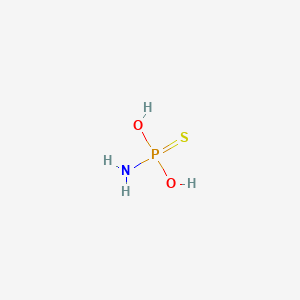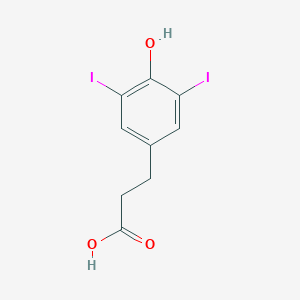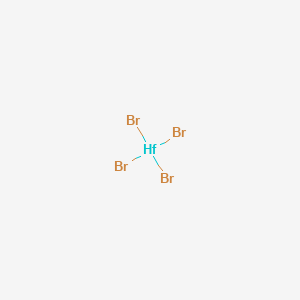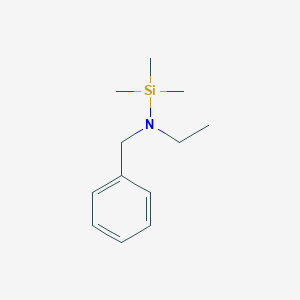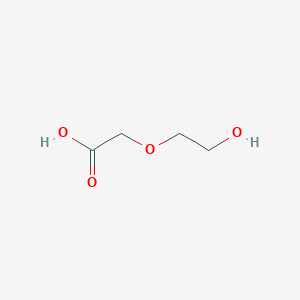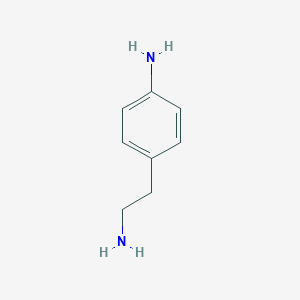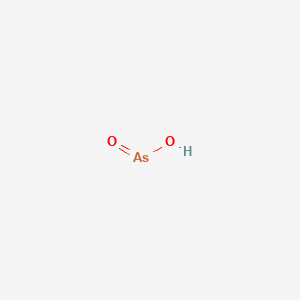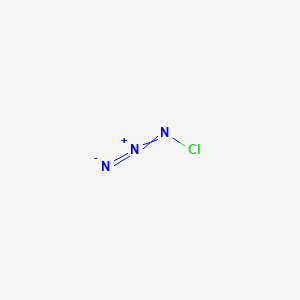
Chlorine azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorine azide is a chemical compound that is formed by the reaction of chlorine and sodium azide. It is a highly reactive and explosive compound that is used in a variety of scientific research applications. Chlorine azide is a colorless gas that is unstable and can decompose explosively under certain conditions.
科学的研究の応用
Chlorine azide is used in a variety of scientific research applications, including organic synthesis, explosive research, and materials science. It is a highly reactive compound that can be used to generate other reactive intermediates, such as chlorine nitride. Chlorine azide is also used in the synthesis of high-energy compounds, such as nitrogen-rich azides.
作用機序
The mechanism of action of chlorine azide is not well understood due to the highly reactive and explosive nature of the compound. It is believed that chlorine azide can undergo rapid decomposition to form other reactive intermediates, such as chlorine nitride and nitrogen gas. These reactive intermediates can then react with other compounds in the system, leading to a variety of chemical reactions.
生化学的および生理学的効果
Chlorine azide is a highly toxic compound that can cause severe biochemical and physiological effects if not handled properly. It can cause skin irritation, respiratory distress, and even death if inhaled in high concentrations. Chlorine azide can also react with other compounds in the body, leading to the formation of reactive intermediates that can cause cellular damage.
実験室実験の利点と制限
Chlorine azide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its hazardous nature and explosive properties make it difficult to handle and require specialized equipment and trained personnel. Additionally, the synthesis of chlorine azide requires the use of highly toxic and reactive chemicals, which can pose a risk to researchers.
将来の方向性
There are several future directions for the research of chlorine azide. One area of research is the development of safer and more efficient synthesis methods for chlorine azide. Another area of research is the investigation of the mechanism of action of chlorine azide and its reactive intermediates. Additionally, the potential applications of chlorine azide in materials science and explosive research are areas of interest for future research.
Conclusion:
Chlorine azide is a highly reactive and explosive compound that is used in a variety of scientific research applications. Its synthesis requires specialized equipment and trained personnel due to its hazardous nature. Chlorine azide has several advantages and limitations for lab experiments, and its future directions include the development of safer synthesis methods and investigation of its mechanism of action. Overall, chlorine azide is a valuable compound in scientific research, but its hazardous nature must be carefully considered when handling and using it.
合成法
Chlorine azide is synthesized by the reaction of chlorine gas and sodium azide in anhydrous ether. The reaction is highly exothermic and can be explosive if not carried out under controlled conditions. The synthesis of chlorine azide requires the use of specialized equipment and trained personnel due to the hazardous nature of the compound.
特性
CAS番号 |
13973-88-1 |
|---|---|
製品名 |
Chlorine azide |
分子式 |
ClN3 |
分子量 |
77.47 g/mol |
InChI |
InChI=1S/ClN3/c1-3-4-2 |
InChIキー |
ZGNIYAPHJAPRMA-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NCl |
正規SMILES |
[N-]=[N+]=NCl |
その他のCAS番号 |
13973-88-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



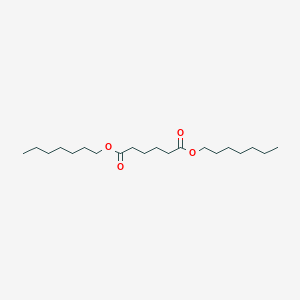
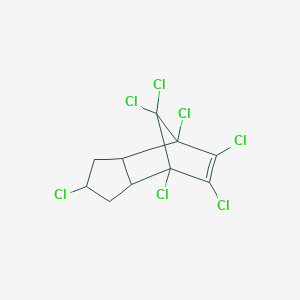
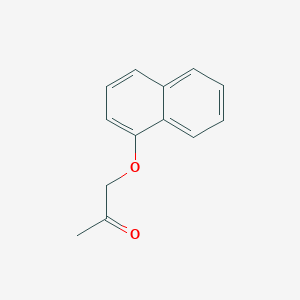
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
